Indan, 2-butyl-5-hexyl-
Description
Historical Context and Chemical Significance of Indane Core Structures in Organic Chemistry
The indane chemical scaffold, scientifically known as 2,3-dihydro-1H-indene, has been a subject of chemical interest for over a century. nist.gov Its structure, featuring a fusion of aromatic and aliphatic rings, imparts a unique three-dimensional architecture that has proven to be a valuable template in the design of new molecules. nist.gov Historically, indane derivatives were identified in natural products and have since become integral components in a variety of synthetic compounds. chemicalbull.com The rigid framework of the indane nucleus allows for the precise spatial orientation of appended functional groups, a critical feature in the study of structure-activity relationships (SAR) in medicinal chemistry. nist.govchemeo.com This has led to the incorporation of the indane scaffold into numerous pharmaceuticals and biologically active compounds. nist.gov
Current Research Gaps and Future Opportunities Pertaining to Complex Alkyl-Substituted Indane Derivatives
Despite the broad utility of the indane scaffold, there remain significant research gaps concerning complex, multi-alkylated derivatives like Indan (B1671822), 2-butyl-5-hexyl- . The synthesis of such molecules can be challenging, often requiring multi-step procedures with careful control of regioselectivity. Furthermore, detailed experimental data on the physicochemical properties and biological activities of these specific compounds are scarce in publicly available literature.
Future opportunities in this area include the development of more efficient and stereoselective synthetic routes to access a wider variety of complex alkyl-substituted indanes. A systematic investigation of how different alkyl substitution patterns influence properties such as liquid crystallinity, self-assembly, and biological activity could uncover novel applications. For Indan, 2-butyl-5-hexyl- , specific avenues for future research could involve its evaluation as a high-performance lubricant, a component in advanced polymer formulations, or as a scaffold for the synthesis of novel liquid crystals. The lack of extensive research on this particular molecule signifies a clear opportunity for foundational studies to expand the chemical space and potential applications of the indane family.
Structure
3D Structure
Properties
CAS No. |
25446-32-6 |
|---|---|
Molecular Formula |
C19H30 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-butyl-5-hexyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C19H30/c1-3-5-7-8-10-16-11-12-18-14-17(9-6-4-2)15-19(18)13-16/h11-13,17H,3-10,14-15H2,1-2H3 |
InChI Key |
JAUZOZVMGVOYCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(CC(C2)CCCC)C=C1 |
Origin of Product |
United States |
Natural Occurrence and Advanced Analytical Identification of Indan, 2 Butyl 5 Hexyl
Discovery and Isolation Methodologies from Botanical Matrices
The presence of "Indan, 2-butyl-5-hexyl-" in the plant kingdom is not widely reported, suggesting it may be a trace component or specific to certain genera. The methodologies for its discovery and isolation are therefore critical and often involve sensitive techniques designed to handle complex mixtures of natural compounds.
Identification in Eleutherine sp. Extracts
While direct evidence for "Indan, 2-butyl-5-hexyl-" in Eleutherine species is limited, a closely related compound, "1H-Indene, 2-butyl-5-hexyloctahydro-," has been identified in the ethanol (B145695) extract of Eleutherine sp. bulbs. iemjournal.com.myspringernature.comtjnpr.orgresearchgate.net This discovery was achieved through maceration of the dried plant material with 70% ethanol, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. iemjournal.com.myspringernature.comtjnpr.org The identification was based on the comparison of the mass spectrum of the analyte with the data available in the National Institute of Standards and Technology (NIST) library. iemjournal.com.myspringernature.comtjnpr.org The presence of this saturated analog suggests the potential for the corresponding unsaturated indan (B1671822), "Indan, 2-butyl-5-hexyl-," to also be present, possibly as a precursor or a related metabolite within the plant's biosynthetic pathways.
Characterization in Aerva javanica Extracts
Extensive phytochemical investigations of Aerva javanica extracts, utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), have been conducted to identify their chemical constituents. Current time information in Washington, DC, US.nih.govyoutube.comnih.govwho.intresearchgate.netsigmaaldrich.comresearchgate.net These studies have revealed a diverse array of compounds, including alkanes, phenols, flavonoids, and terpenoids. youtube.comwho.int However, a thorough review of the published literature on the chemical composition of Aerva javanica indicates that "Indan, 2-butyl-5-hexyl-" has not been identified as a constituent of this plant species. Current time information in Washington, DC, US.nih.govyoutube.comnih.govwho.intresearchgate.netsigmaaldrich.comresearchgate.net
Methodological Considerations for Extracting and Concentrating Trace Organic Compounds from Complex Natural Samples
The extraction of trace organic compounds like "Indan, 2-butyl-5-hexyl-" from complex botanical matrices requires careful selection of methods to ensure efficient isolation and prevent degradation of the target analyte.
Several techniques are employed, each with specific advantages:
Solvent Extraction: This traditional method involves the use of organic solvents to dissolve the target compounds from the plant material. Common variations include maceration, percolation, and Soxhlet extraction. youtube.comyoutube.com The choice of solvent is critical and is based on the polarity of the target compound. For non-polar compounds like alkylated indans, solvents such as hexane (B92381) or dichloromethane (B109758) are often effective. youtube.com
Ultrasound-Assisted Extraction (UAE): This modern technique utilizes high-frequency sound waves to create acoustic cavitation, which disrupts plant cell walls and enhances the penetration of the solvent into the plant matrix. youtube.commdpi.comresearchgate.netnih.gov This method often leads to higher extraction yields in shorter times compared to conventional methods. mdpi.comnih.gov
Supercritical Fluid Extraction (SFE): SFE, most commonly using carbon dioxide (CO2), is a green extraction technique that employs a supercritical fluid as the solvent. iemjournal.com.myspringernature.comnih.govyoutube.comnih.gov By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. springernature.comnih.gov This method is particularly advantageous for thermally labile compounds as it can be performed at low temperatures. iemjournal.com.mynih.gov
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to adsorb and concentrate analytes from a sample, either by direct immersion or from the headspace. mdpi.comresearchgate.netresearchgate.netnih.govrsc.org It is a rapid and sensitive method for the analysis of volatile and semi-volatile compounds in complex mixtures and is well-suited for trace analysis. researchgate.netnih.gov
State-of-the-Art Analytical Techniques for Comprehensive Structural Elucidation
The definitive identification of "Indan, 2-butyl-5-hexyl-" requires powerful analytical techniques that can provide detailed information about its molecular structure and purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds in natural product extracts. nih.govrsc.orgijpsr.comphcogj.com In GC-MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint. nih.govrsc.orgijpsr.com The identification of compounds is typically achieved by comparing their experimental mass spectra with those in extensive databases like the NIST library. iemjournal.com.myspringernature.comtjnpr.orgijpsr.com
Table 1: Chemical Identity of Indan, 2-butyl-5-hexyl-
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-butyl-5-hexylindan | NIST |
| Synonyms | 2-n-Butyl-5-n-hexyl-(2,3-dihydroindene) | NIST |
| CAS Number | 25446-32-6 | NIST |
| Molecular Formula | C₁₉H₃₀ | NIST |
| Molecular Weight | 258.4415 g/mol | NIST |
| InChIKey | JAUZOZVMGVOYCU-UHFFFAOYSA-N | NIST |
A detailed analysis of the retention index and mass spectral fragmentation pattern is essential for the unambiguous identification of "Indan, 2-butyl-5-hexyl-". While a publicly available mass spectrum for this specific compound is noted in the NIST database, its direct download is restricted. nih.gov However, based on the principles of mass spectrometry and the analysis of similar structures, a theoretical fragmentation pattern can be proposed.
Retention Indices: The retention index (RI) is a standardized measure of a compound's retention time in gas chromatography, relative to a series of n-alkanes. nist.gov It helps in comparing data across different instruments and conditions. nist.gov For an alkylated indan like "Indan, 2-butyl-5-hexyl-", the retention index would be significantly influenced by its molecular weight and the polarity of the GC column's stationary phase. On a non-polar column (e.g., DB-5ms), its retention would be primarily governed by its boiling point, eluting after smaller hydrocarbons and before larger or more polar compounds.
Mass Spectral Fragmentation Patterns: In electron ionization (EI) mass spectrometry, the "Indan, 2-butyl-5-hexyl-" molecule would first form a molecular ion (M⁺•) at m/z 258. This molecular ion is expected to be observable. libretexts.orglibretexts.org Subsequent fragmentation would likely proceed through characteristic pathways for alkylbenzenes. whitman.edu A primary fragmentation would be the benzylic cleavage, involving the loss of a propyl radical (C₃H₇•) from the butyl group, leading to a stable secondary carbocation at m/z 215. Another significant fragmentation would be the cleavage of the hexyl chain, with the charge retained by the indan portion of the molecule. The loss of a pentyl radical (C₅H₁₁•) would result in a fragment at m/z 187. Further fragmentation of the alkyl chains would produce a series of ions separated by 14 mass units (CH₂). libretexts.org
Table 2: Predicted Mass Spectral Fragmentation of Indan, 2-butyl-5-hexyl-
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 258 | [C₁₉H₃₀]⁺• | Molecular Ion (M⁺•) |
| 215 | [M - C₃H₇]⁺ | Loss of a propyl radical from the butyl group (Benzylic cleavage) |
| 187 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical from the hexyl group (Benzylic cleavage) |
| 131 | [C₁₀H₁₁]⁺ | Cleavage of both alkyl chains |
| 117 | [C₉H₉]⁺ | Further fragmentation |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
Comparative Analysis with Spectroscopic Databases (e.g., NIST Library)
Spectroscopic databases, such as the NIST (National Institute of Standards and Technology) Mass Spectral Library, serve as a crucial first step in the identification of unknown compounds. nih.gov A mass spectrum of "Indan, 2-butyl-5-hexyl-" obtained via electron ionization is available in the NIST WebBook. nih.gov This spectrum displays a characteristic fragmentation pattern that can be compared against the library's extensive collection. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, detailed interpretation of the fragmentation pattern, which would provide clues about the arrangement of the butyl and hexyl chains, requires further analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
While standard mass spectrometry provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. For "Indan, 2-butyl-5-hexyl-", with a molecular formula of C₁₉H₃₀, HRMS would be able to distinguish its exact mass from other isomers or compounds with the same nominal mass but different elemental formulas.
Table 1: Theoretical HRMS Data for Indan, 2-butyl-5-hexyl-
| Ion Formula | Calculated m/z |
| [C₁₉H₃₀]⁺ | 258.23475 |
Note: This is a theoretical value. Experimental data is not currently available in public literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. To date, no specific NMR data for "Indan, 2-butyl-5-hexyl-" has been published. However, based on its structure, a complete theoretical NMR profile can be predicted.
¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons on the indan ring, the protons of the five-membered ring, and the protons of the butyl and hexyl alkyl chains. The aromatic protons would appear in the downfield region (typically δ 6.8-7.2 ppm). The protons on the aliphatic portion of the indan core and the attached alkyl chains would resonate in the upfield region (δ 0.8-3.0 ppm). Spin-spin coupling patterns would provide information on the connectivity of the protons.
¹³C NMR: The carbon-13 NMR spectrum would show a unique signal for each chemically non-equivalent carbon atom. The aromatic carbons would have chemical shifts in the range of δ 120-150 ppm, while the aliphatic carbons of the indan core and the alkyl substituents would appear in the δ 10-60 ppm region.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Indan, 2-butyl-5-hexyl- (Note: These are estimated values and may vary based on solvent and experimental conditions. Specific assignment requires 2D NMR data.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.2 | 120 - 128 |
| Quaternary Aromatic C | 140 - 150 | 140 - 150 |
| Indan CH₂ (Benzylic) | 2.7 - 3.0 | 30 - 40 |
| Indan CH₂ | 1.8 - 2.2 | 25 - 35 |
| Indan CH | 2.3 - 2.8 | 40 - 50 |
| Hexyl CH₂ (Benzylic) | 2.5 - 2.7 | 35 - 40 |
| Butyl & Hexyl CH₂ | 1.2 - 1.6 | 20 - 35 |
| Butyl & Hexyl CH₃ | 0.8 - 1.0 | 10 - 15 |
To definitively assign the ¹H and ¹³C signals and confirm the structure, a suite of 2D NMR experiments would be indispensable:
COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling networks, confirming the connectivity within the butyl and hexyl chains and the five-membered ring of the indan core.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection of the butyl and hexyl groups to the indan frame.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to determine the stereochemistry and conformation of the molecule.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy techniques like FT-IR and Raman are excellent for identifying the functional groups present in a molecule. thermofisher.comsurfacesciencewestern.com Although no experimental spectra for "Indan, 2-butyl-5-hexyl-" are available, its expected vibrational modes can be predicted.
FT-IR Spectroscopy: The FT-IR spectrum would be dominated by C-H stretching vibrations from the aromatic and aliphatic parts of the molecule in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching bands would appear around 1600 cm⁻¹ and 1450-1500 cm⁻¹. The presence of the substituted benzene (B151609) ring would also give rise to characteristic overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane C-H bending vibrations below 900 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric C-H stretching of the alkyl groups would also be prominent.
Table 3: Predicted Characteristic Vibrational Frequencies for Indan, 2-butyl-5-hexyl-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| Aliphatic C-H Bend | 1375 - 1465 | FT-IR |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | FT-IR |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Characterization (if applicable due to chromophoric properties)
The indan moiety, containing a benzene ring, is a chromophore that absorbs ultraviolet light. The UV-Vis spectrum of "Indan, 2-butyl-5-hexyl-" is expected to show absorptions characteristic of a substituted benzene ring. The primary absorption bands would likely be due to π → π* transitions within the aromatic system. The presence of alkyl substituents typically causes a small bathochromic (red) shift in the absorption maxima compared to unsubstituted indan. The exact position of the absorption maxima (λ_max) would need to be determined experimentally. matanginicollege.ac.inbspublications.netgpatindia.com
Synthetic Strategies and Preparation of Indan, 2 Butyl 5 Hexyl and Its Regio/stereoisomers
Approaches to the Construction of the Indane Ring System
The formation of the bicyclic indane structure is a critical step in the synthesis of 2-butyl-5-hexylindan. Several powerful methods have been developed for this purpose, each offering distinct advantages in terms of efficiency and substrate scope.
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions are a cornerstone of indane synthesis, providing a direct route to the fused ring system from acyclic precursors.
Friedel-Crafts Acylations/Alkylations: This classic method involves the intramolecular cyclization of a suitably substituted aromatic compound. mdpi.com For instance, a phenyl-containing substrate with a reactive side chain can undergo cyclization in the presence of a Lewis acid or a strong protic acid to form an indanone intermediate. Subsequent reduction of the ketone functionality yields the indane skeleton. The regioselectivity of the cyclization is often directed by the electronic nature of the substituents on the aromatic ring. mdpi.com
Pericyclic Reactions: While less common for the direct synthesis of the indane core itself, pericyclic reactions can be employed to construct precursors that are then converted to indanes. For example, a Diels-Alder reaction between a suitable diene and dienophile can generate a cyclohexene (B86901) derivative that, through further transformations, can be annulated to an aromatic ring to form the indane system. rsc.org
Catalytic Hydrogenation of Substituted Indene (B144670) Precursors
A prevalent strategy for obtaining the saturated indane ring is through the catalytic hydrogenation of a corresponding indene precursor. libretexts.orglibretexts.org Substituted indenes can be synthesized through various methods, including the dehydration of indanols or the isomerization of other unsaturated precursors. researchgate.netresearchgate.net Once the desired 2-butyl-5-hexyl-1H-indene is obtained, it can be subjected to catalytic hydrogenation to saturate the double bond within the five-membered ring.
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and nickel. libretexts.orglibretexts.org The reaction is typically carried out under an atmosphere of hydrogen gas. This method is highly efficient and generally proceeds with high yields, providing a reliable route to the final saturated indane product. nih.gov
Table 1: Catalysts for Hydrogenation of Indene Precursors
| Catalyst | Description |
|---|---|
| Palladium on Carbon (Pd/C) | A widely used and effective catalyst for various hydrogenation reactions. |
| Platinum(IV) Oxide (PtO₂) | Also known as Adams' catalyst, it is a highly active catalyst for hydrogenation. |
| Nickel | A more cost-effective catalyst, often used in industrial-scale hydrogenations. |
Transition Metal-Catalyzed Annulation Reactions
Modern synthetic organic chemistry has seen the emergence of powerful transition metal-catalyzed annulation reactions for the construction of cyclic compounds, including indanes and their precursors, indanones. rsc.orgnih.govbohrium.com These methods often involve the activation of C-H bonds, offering atom-economical and efficient pathways. nih.gov
Catalysts based on metals like palladium, rhodium, and cobalt can facilitate the [3+2] or [4+1] annulation of various starting materials to form the five-membered ring of the indane system. rsc.orgbohrium.com For example, the coupling of an alkyne with a suitable aromatic partner in the presence of a transition metal catalyst can lead to the formation of an indenone, which can then be reduced to the corresponding indane. bohrium.comnih.gov These reactions often exhibit high regioselectivity and functional group tolerance. rsc.org
Methodologies for Regioselective Alkyl Substituent Installation (Butyl and Hexyl Moieties)
The precise placement of the butyl and hexyl groups at the C2 and C5 positions, respectively, is crucial for the synthesis of 2-butyl-5-hexylindan. This requires regioselective alkylation strategies.
Directed Aromatic Substitution Reactions
The introduction of the hexyl group at the C5 position of the indane ring can be achieved through electrophilic aromatic substitution reactions. The directing effect of existing substituents on the aromatic ring plays a critical role in determining the position of the incoming electrophile. wikipedia.orgmasterorganicchemistry.comlibretexts.org
If the indane precursor already contains a directing group, this can be exploited to achieve the desired regioselectivity. For instance, an activating group at a specific position can direct the incoming hexyl group to the desired C5 position. Conversely, if a deactivating group is present, it will direct the substitution to the meta position. chemistrysteps.com Friedel-Crafts alkylation or acylation followed by reduction are common methods for introducing alkyl groups onto an aromatic ring.
Cross-Coupling Reactions Utilizing Halogenated Indane Intermediates
Transition metal-catalyzed cross-coupling reactions are exceptionally powerful tools for the regioselective formation of carbon-carbon bonds, making them ideal for installing the butyl and hexyl substituents. researchgate.net This approach typically involves the preparation of a halogenated indane intermediate, which then serves as a handle for the introduction of the alkyl groups.
Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a butylboronic acid or hexylboronic acid) with an organohalide (e.g., a bromo- or iodo-substituted indane). wikipedia.orgnumberanalytics.comlibretexts.org This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. organic-chemistry.orgyoutube.com To synthesize 2-butyl-5-hexylindan, one could envision a two-step sequence: first, a Suzuki coupling to introduce the hexyl group at the C5 position of a 5-haloindane, followed by functionalization at the C2 position and a subsequent Suzuki coupling with a butylboronic acid derivative.
Negishi Coupling: The Negishi coupling employs an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organohalide. wikipedia.orgorganic-chemistry.orgyoutube.com Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous in certain cases. chem-station.com The synthesis of 2-butyl-5-hexylindan via Negishi coupling would follow a similar strategy to the Suzuki coupling, involving the sequential coupling of appropriate organozinc reagents to a dihalogenated indane or a stepwise functionalization and coupling approach. mit.eduyoutube.com
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner in a nickel- or palladium-catalyzed cross-coupling with an organohalide. wikipedia.orgnrochemistry.comorganic-chemistry.org Grignard reagents are highly reactive, which can be both an advantage and a limitation due to their lower functional group tolerance. wikipedia.orgnih.gov The synthesis would proceed by reacting a Grignard reagent (e.g., butylmagnesium bromide or hexylmagnesium bromide) with a corresponding halogenated indane intermediate. nrochemistry.com
Table 2: Comparison of Cross-Coupling Reactions for Alkyl Installation
| Reaction | Organometallic Reagent | Catalyst | Key Features |
|---|---|---|---|
| Suzuki Coupling | Organoboron (e.g., boronic acid) | Palladium | Mild conditions, high functional group tolerance, commercially available reagents. wikipedia.orgorganic-chemistry.org |
| Negishi Coupling | Organozinc | Palladium or Nickel | High reactivity, good for sp³-sp² coupling. wikipedia.orgchem-station.com |
| Kumada Coupling | Organomagnesium (Grignard) | Nickel or Palladium | Highly reactive nucleophile, cost-effective. wikipedia.orgorganic-chemistry.org |
Strategic Functionalization of Existing Alkyl Side Chains
The introduction of the butyl and hexyl groups onto the indan (B1671822) core can be achieved through the functionalization of pre-existing alkyl chains. This strategy is particularly useful when direct alkylation is challenging or leads to undesirable isomers. An isomerization strategy can be employed to modulate the crystallinity of an alkyl chain attached to a molecule. rsc.org This involves converting a linear alkyl chain into a branched structure. rsc.org
One common approach involves the introduction of a more reactive functional group, such as a carbonyl or a halogen, onto an existing alkyl substituent, which can then be elaborated into the desired alkyl group. For instance, a shorter alkyl chain could be acylated via a Friedel-Crafts reaction, followed by reduction of the resulting ketone to the corresponding alkane.
| Reaction Step | Reagents and Conditions | Purpose | Potential Outcome |
| Friedel-Crafts Acylation | Acyl chloride (e.g., butyryl chloride), Lewis Acid (e.g., AlCl₃) | Introduction of a keto-functionalized side chain | Formation of a butyl-keto-indan intermediate |
| Wolff-Kishner or Clemmensen Reduction | Hydrazine (N₂H₄), base (e.g., KOH) or Zn(Hg), HCl | Reduction of the ketone to an alkane | Conversion of the keto group to a butyl group |
| Halogenation | N-Bromosuccinimide (NBS), light or radical initiator | Introduction of a bromine atom on the alkyl chain | Formation of a bromoalkyl-indan intermediate |
| Grignard Coupling | Mg, followed by an alkyl halide (e.g., hexyl bromide) | Carbon-carbon bond formation | Extension of the alkyl chain to the desired length |
This table outlines a generalized sequence for modifying an existing alkyl side chain on an indan nucleus.
Stereoselective Synthesis of Indan, 2-butyl-5-hexyl- (Addressing Potential Chiral Centers)
The 2-position of the indan ring in 2-butyl-5-hexyl-indan is a potential chiral center. Achieving stereocontrol at this position is a significant challenge in synthetic organic chemistry. A chemical reaction that forms one or more new elements of chirality in a substrate molecule, resulting in unequal amounts of stereoisomeric products, is known as a stereoselective synthesis. iupac.org
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. youtube.com The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for the selective formation of one enantiomer over the other. youtube.com After the desired stereocenter is established, the auxiliary is removed. youtube.com
In the context of synthesizing chiral 2-substituted indanes, a chiral auxiliary could be attached to a precursor molecule, for example, to an indanone derivative. Subsequent alkylation at the 2-position would proceed with high diastereoselectivity due to the steric influence of the auxiliary.
A general workflow for this approach is as follows:
Attachment of a chiral auxiliary to an achiral precursor.
Diastereoselective alkylation at the C-2 position.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
Enantioselective catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Asymmetric Hydrogenation: This technique is particularly relevant for the synthesis of chiral indanes starting from corresponding indene precursors. rsc.org The asymmetric hydrogenation of a 2-butyl-5-hexyl-indene, catalyzed by a chiral transition metal complex (e.g., with rhodium or ruthenium), could directly yield the desired chiral indan. nih.gov The choice of chiral ligand is crucial for achieving high enantioselectivity. rsc.org
Chiral Lewis Acid Catalysis: Chiral Lewis acids can be employed to catalyze a variety of enantioselective reactions, including conjugate additions and cycloadditions, which could be adapted for the synthesis of the target molecule. wikipedia.orgfigshare.com For instance, a chiral Lewis acid could be used to control the stereochemistry of a Michael addition to an α,β-unsaturated indanone derivative, establishing the chiral center at the 2-position. researchgate.net These Lewis acids work by creating a chiral environment around the substrate, favoring the formation of one enantiomer. wikipedia.org
| Catalytic Method | Catalyst Type | Substrate Type | Key Transformation |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | 2-butyl-5-hexyl-indene | Stereoselective reduction of the double bond |
| Chiral Lewis Acid Catalysis | Chiral Scandium or Copper complexes | α,β-unsaturated indanone derivative | Enantioselective conjugate addition of a butyl group |
This table compares two potential enantioselective catalytic strategies for the synthesis of chiral 2-butyl-5-hexyl-indan.
When a molecule already contains a chiral center, subsequent reactions can be influenced by this existing stereochemistry, leading to the selective formation of one diastereomer over another. nih.gov In a multi-step synthesis of 2-butyl-5-hexyl-indan, if a chiral center is introduced early in the sequence, subsequent transformations can be designed to control the relative stereochemistry of newly formed chiral centers.
For example, the reduction of a ketone on a chiral indanone derivative can be highly diastereoselective, depending on the reducing agent and the steric environment of the ketone. This principle can be applied to control the stereochemistry at other positions relative to the 2-position.
Advanced Synthetic Methodologies for Efficiency and Sustainability
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. Methodologies such as one-pot and multicomponent reactions are at the forefront of this endeavor.
Flow Chemistry Applications for Optimized Reaction Control
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a static batch, has emerged as a powerful technology for fine chemical and pharmaceutical synthesis. drreddys.com Its inherent advantages, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, make it an ideal platform for optimizing complex synthetic sequences. drreddys.compatsnap.com These benefits are particularly relevant for key reactions involved in the synthesis of substituted indans, such as Friedel-Crafts alkylations.
The construction of the indan scaffold often relies on Friedel-Crafts reactions, which can be prone to issues like polysubstitution, rearrangement of the alkylating agent, and poor regioselectivity under traditional batch conditions. mt.com Flow chemistry provides effective solutions to these challenges. By using continuous-flow reactors, chemists can precisely control stoichiometry and temperature, minimizing side reactions and improving product yields and selectivity. numberanalytics.com
For instance, the alkylation of aromatic rings, a fundamental step in building the precursor for an indan structure, can be significantly improved using flow reactors. mt.comresearchgate.net Heterogeneous catalysts, such as montmorillonite (B579905) clay or acidic resins like Amberlyst®-15, can be packed into columns (packed-bed reactors) through which the reaction mixture flows. rsc.orgrsc.org This setup not only facilitates the reaction but also simplifies product purification, as the catalyst is easily separated from the product stream. This approach has been successfully used for the alkylation of various arenes with alcohols, generating only water as a byproduct and allowing for the continuous operation of the reaction for extended periods with high efficiency. rsc.orgrsc.org
The table below summarizes findings from studies on Friedel-Crafts alkylation reactions performed under continuous-flow conditions, illustrating the high efficiency and control achievable. These examples, while not specific to 2-butyl-5-hexyl-indan, demonstrate the potential of flow chemistry for the controlled synthesis of alkylated arenes, which are key precursors to such molecules.
| Reactants | Catalyst | Reactor Type | Conditions | Residence Time | Yield/Conversion | Reference |
| Toluene, 1-Adamantanol | Montmorillonite K10 | Packed-bed | 120 °C | 5 min | 99% Conversion | researchgate.net |
| Anisole, 1-Phenylethanol | Montmorillonite KSF | Packed-bed | 120 °C | 5 min | >99% Conversion | rsc.org |
| 1,3-Dimethoxybenzene, Benzyl alcohol | Amberlyst®-15 | Packed-bed | 100 °C | 10 min | 98% Yield | rsc.org |
| Benzene (B151609), Ethylene | Acidic Catalyst | N/A | N/A | N/A | High-volume production | mt.com |
This table presents data for the alkylation of various aromatic compounds, serving as representative examples of how flow chemistry can be applied to synthesize precursors for complex molecules like 2-butyl-5-hexyl-indan.
The use of automated flow systems further enhances these capabilities, allowing for rapid reaction optimization through the systematic variation of parameters with real-time analysis. patsnap.com This automated approach accelerates the development of robust and scalable synthetic routes, making flow chemistry a highly attractive strategy for the synthesis of complex targets like 2-butyl-5-hexyl-indan.
Biocatalytic Approaches for Specific Transformations
Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, offers unparalleled selectivity and sustainability in organic synthesis. nih.govnih.gov Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure), reducing energy consumption and waste generation, aligning with the principles of green chemistry. mdpi.com For the synthesis of specific isomers of 2-butyl-5-hexyl-indan, particularly chiral variants, biocatalysis provides powerful tools for achieving high stereoselectivity that are often difficult to attain with conventional chemical methods. nih.gov
A key application of biocatalysis relevant to indan synthesis is the asymmetric reduction of ketones. acs.org For example, a precursor such as 5-hexyl-1-indanone could be stereoselectively reduced to the corresponding alcohol. This transformation is commonly achieved using ketoreductases (KREDs), a class of oxidoreductase enzymes. nih.gov Extensive libraries of KREDs are available, and through screening, an optimal enzyme can be identified to produce a desired enantiomer of the alcohol with very high purity. acs.org This approach avoids the need for chiral auxiliaries or complex metal catalysts often used in traditional asymmetric synthesis.
Research has demonstrated the successful enzymatic reduction of a wide range of ketone substrates, including substituted 1-indanones and other cyclic ketones. acs.org These transformations consistently yield products with high diastereoselectivity and enantiomeric excess. acs.org
The following table details representative examples of biocatalytic ketone reductions, highlighting the high degree of selectivity that can be achieved. These examples serve as a model for the potential stereoselective synthesis of hydroxylated indan intermediates, which could be further elaborated to target specific stereoisomers of 2-butyl-5-hexyl-indan.
| Substrate | Enzyme/Biocatalyst | Transformation | Product Selectivity (dr or ee) | Reference |
| Substituted 1-Indanones | KRED Library | Ketone Reduction | Excellent ee | acs.org |
| N-Boc-3-aminocyclobutanone | KRED Library Screen | Ketone Reduction | up to 98.7:1.3 dr | acs.org |
| Azo and Indigoid Dyes | Azoreductase from Bacillus cereus | Azo Bond Reduction | High Specificity | nih.gov |
| Carbonyl Substrates | Transaminases (TAs) | Reductive Amination | High Enantiopurity | nih.gov |
This table showcases the application of various enzymes for highly selective transformations on substrates analogous to intermediates in the synthesis of 2-butyl-5-hexyl-indan. dr = diastereomeric ratio; ee = enantiomeric excess.
Beyond ketone reduction, biocatalysis can be applied to a variety of other transformations. Enzymes such as transaminases can be used to install amine functionalities with high stereocontrol, while lipases are effective for the kinetic resolution of racemic mixtures of alcohols or amines. nih.govnih.gov The ability to perform highly specific and selective reactions makes biocatalysis an invaluable tool for creating complex and well-defined molecular architectures. nih.govmdpi.com By integrating biocatalytic steps into a synthetic route, it is possible to produce specific regio- and stereoisomers of 2-butyl-5-hexyl-indan that would be challenging to access otherwise.
Chemical Transformations and Derivatization Reactions of Indan, 2 Butyl 5 Hexyl
Reactivity of the Indane Aromatic Substructure
The aromatic ring of the indane moiety is susceptible to electrophilic aromatic substitution, as well as oxidation and reduction reactions under specific conditions. The presence of two alkyl groups, a butyl group at the 2-position and a hexyl group at the 5-position, influences the regioselectivity and rate of these reactions.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The alkyl groups on the indane ring are activating and ortho-, para-directing. Given the substitution pattern of "Indan, 2-butyl-5-hexyl-," the positions on the aromatic ring available for substitution are C4, C6, and C7. The directing effects of the existing alkyl substituents will govern the regiochemical outcome of these reactions.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). byjus.com The reaction generates the highly electrophilic nitronium ion (NO₂⁺). For "Indan, 2-butyl-5-hexyl-," nitration is expected to occur at the positions activated by the alkyl groups.
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). lumenlearning.com The catalyst polarizes the halogen molecule, increasing its electrophilicity.
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). byjus.com This reaction is reversible, and the sulfonic acid group can be removed by heating in the presence of dilute acid.
Acylation: Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.com This reaction is a valuable method for forming carbon-carbon bonds and synthesizing aryl ketones. The resulting ketone can be subsequently reduced to an alkyl group.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions on Indan (B1671822), 2-butyl-5-hexyl-
| Reaction | Reagents | Probable Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Mixture of 4-nitro-, 6-nitro-, and 7-nitro-2-butyl-5-hexylindan |
| Bromination | Br₂, FeBr₃ | Mixture of 4-bromo-, 6-bromo-, and 7-bromo-2-butyl-5-hexylindan |
| Sulfonation | SO₃, H₂SO₄ | Mixture of 2-butyl-5-hexylindan-4-sulfonic acid, -6-sulfonic acid, and -7-sulfonic acid |
| Acylation | CH₃COCl, AlCl₃ | Mixture of 4-acetyl-, 6-acetyl-, and 7-acetyl-2-butyl-5-hexylindan |
The indane core and its alkyl substituents can undergo oxidation and reduction reactions, although the conditions required may vary in severity.
Oxidation: The alkyl side chains attached to the benzene (B151609) ring are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the alkyl groups at the benzylic position. libretexts.org However, for "Indan, 2-butyl-5-hexyl-", the butyl group at the 2-position of the indane's saturated five-membered ring is not benzylic. The hexyl group at the 5-position, being directly attached to the aromatic ring, has a benzylic carbon and is therefore prone to oxidation to a carboxylic acid under harsh conditions. libretexts.org The saturated part of the indane ring is more resistant to oxidation.
Reduction: Catalytic hydrogenation, typically using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), can reduce the aromatic ring of the indane nucleus. This reaction generally requires high pressures and temperatures to overcome the stability of the aromatic system. The product of such a reaction would be 2-butyl-5-hexyl-perhydroindane.
Table 2: Oxidation and Reduction Reactions of Indan, 2-butyl-5-hexyl-
| Reaction Type | Reagents and Conditions | Probable Product |
|---|---|---|
| Side-Chain Oxidation | KMnO₄, H₂O, heat | 2-butylindan-5-carboxylic acid |
| Aromatic Ring Reduction | H₂, Pd/C, high pressure, high temperature | 2-butyl-5-hexyl-perhydroindane |
Reactions at the Butyl and Hexyl Side Chains
The butyl and hexyl side chains behave as typical alkanes, and their functionalization can be achieved through various reactions, although selectivity can be a challenge.
Radical Reactions: Free radical halogenation can introduce a halogen atom onto the alkyl chains. This reaction is initiated by UV light or heat and typically shows low selectivity, leading to a mixture of halogenated isomers. However, the benzylic position of the hexyl group is more reactive towards radical abstraction, potentially leading to some selectivity.
Olefination: Dehydrogenation of the alkyl chains to introduce double bonds (olefins) can be achieved through catalytic processes, often at high temperatures and using metal catalysts. This would create sites for further functionalization, such as addition reactions.
Hydroxylation: Direct hydroxylation of C-H bonds in alkanes is a challenging but evolving field of research. Certain enzymatic systems or specialized chemical oxidants can introduce hydroxyl groups into the alkyl chains, potentially with some regioselectivity.
The lengths of the butyl and hexyl chains can potentially be modified through multi-step synthetic sequences. For instance, oxidation of the hexyl chain to a carboxylic acid, followed by reactions to shorten or extend the chain, is a plausible strategy. Similarly, radical-mediated cross-coupling reactions could potentially be employed to introduce branching or extend the chain length, although such reactions on unactivated alkanes are often complex. The dealkylation of alkyl polycyclic aromatic hydrocarbons can be catalyzed by Brønsted acid sites. rsc.org
Synthesis of Novel Indane-Based Chemical Derivatives
The chemical transformations described above open avenues for the synthesis of a variety of novel derivatives of "Indan, 2-butyl-5-hexyl-". For example, the nitro-substituted derivatives can be reduced to the corresponding anilines, which are versatile precursors for the synthesis of dyes, pharmaceuticals, and polymers. The halogenated derivatives can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds, leading to more complex molecular architectures. The acylated products can be further elaborated through reactions of the ketone functional group. The functionalization of the alkyl chains can introduce new properties and functionalities to the molecule. The synthesis of such derivatives allows for the fine-tuning of the physicochemical properties of the parent compound for various potential applications.
Introduction of Heteroatom-Containing Functional Groups (e.g., Nitrogen, Oxygen, Sulfur, Halogens)
There is no specific information in the reviewed literature detailing the introduction of heteroatoms onto the 2-butyl-5-hexyl-indan molecule. General electrophilic aromatic substitution reactions could potentially introduce functional groups onto the aromatic ring, while free-radical halogenation might affect the aliphatic portions of the molecule. However, no studies have been found that specifically describe these reactions for this compound.
Exploration of Rearrangement Reactions Involving the Indane Framework
No documented studies were found that investigate rearrangement reactions specifically involving the 2-butyl-5-hexyl-indan framework. Rearrangement reactions of the indan system are known, but the influence of the 2-butyl and 5-hexyl substituents on such transformations has not been a subject of published research.
Computational and Theoretical Investigations of Indan, 2 Butyl 5 Hexyl
Quantum Chemical Studies for Electronic Structure and Molecular Properties
Quantum chemical studies are instrumental in elucidating the fundamental electronic characteristics and molecular behavior of organic compounds. These methods, which include Density Functional Theory (DFT) and ab initio calculations, provide a lens into the molecule's geometry, energy, and reactivity.
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and the computational model. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more complex basis sets generally provide more accurate results but require greater computational resources. The selection of an appropriate basis set is a critical step in designing a computational study. For molecules of the size of "Indan, 2-butyl-5-hexyl-", a balance must be struck between accuracy and computational cost. Common basis sets used for such organic molecules include the Pople-style basis sets (e.g., 6-31G*) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ). The choice of the computational model, such as a specific DFT functional (e.g., B3LYP) or ab initio method (e.g., Møller-Plesset perturbation theory, MP2), will also significantly impact the outcome of the calculations.
Detailed Molecular Structure and Conformational Analysis
The molecular structure and conformational possibilities of "Indan, 2-butyl-5-hexyl-" are key to understanding its physical and chemical properties. Conformational analysis helps in identifying the most stable three-dimensional shapes the molecule can adopt.
Molecules with flexible side chains, such as the butyl and hexyl groups in "Indan, 2-butyl-5-hexyl-", can exist as a mixture of different conformational isomers. These isomers are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Computational methods can identify these stable conformers and calculate the energy barriers between them. In a study of N-aralkyl-2-aminoindans, theoretical calculations were used to analyze the geometry of different isomers to determine which conformations were most suitable for interaction with biological receptors. duke.edu The study found that certain isomers possessed a more suitable geometry for these interactions due to factors like greater planarity. duke.edu While total energy differences between isomers can be small, these subtle variations determine the relative populations of each conformer at equilibrium. duke.edu
A detailed analysis of the internal coordinates of a molecule, such as bond lengths, bond angles, and dihedral angles, provides a complete picture of its three-dimensional structure. Computational chemistry allows for the precise calculation of these parameters for the most stable conformers.
Table 1: Hypothetical Optimized Geometric Parameters for a Stable Conformer of an Alkyl-Substituted Indan (B1671822)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length | C1 | C2 | ~1.54 Å | ||
| Bond Length | C(aromatic) | C(aromatic) | ~1.39 Å | ||
| Bond Angle | C1 | C2 | C3 | ~109.5° | |
| Bond Angle | C(aromatic) | C(aromatic) | C(aromatic) | ~120° | |
| Dihedral Angle | H | C1 | C2 | H | ~60° (gauche) |
| Dihedral Angle | H | C1 | C2 | H | ~180° (anti) |
Note: The values in this table are representative examples for a generic alkyl-substituted indan and are not based on experimental data for "Indan, 2-butyl-5-hexyl-".
Electronic Structure Descriptors and Reactivity Prediction
Computational chemistry provides powerful tools to predict the electronic structure and reactivity of molecules like Indan, 2-butyl-5-hexyl-. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can elucidate how electrons are distributed within the molecule and how it is likely to interact with other chemical species. numberanalytics.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, making it central to nucleophilic reactions. libretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and can accept them, thus governing electrophilic reactions. taylorandfrancis.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. taylorandfrancis.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. taylorandfrancis.com
For Indan, 2-butyl-5-hexyl-, the HOMO is expected to be localized primarily on the electron-rich aromatic benzene (B151609) ring, which is characteristic of alkyl-substituted benzene systems. The LUMO would also be distributed across this π-system. The butyl and hexyl substituents would have a minor electronic influence, primarily through hyperconjugation and weak inductive effects.
Illustrative FMO Data for Indan, 2-butyl-5-hexyl- This data is hypothetical and based on typical values for similar aromatic hydrocarbons calculated using DFT methods.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -5.85 | Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons. |
| LUMO Energy | -0.95 | Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.90 | Energy difference indicating high kinetic stability and moderate reactivity. |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and predict its reactive behavior. mdpi.comias.ac.in It maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative charge. researchgate.net
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are prone to attack by electrophiles.
Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to attack by nucleophiles.
Green Regions : Represent neutral or areas with very low electrostatic potential.
In Indan, 2-butyl-5-hexyl-, an MEP analysis would predict the most negative potential (red) to be located above and below the plane of the aromatic ring, due to the delocalized π-electrons. The most positive potential (blue) would be found around the hydrogen atoms, particularly the acidic hydrogens on the carbon atoms adjacent to the benzene ring (benzylic positions). bhu.ac.in This map provides a clear guide to how the molecule will interact with other polar molecules or ions. ias.ac.inrsc.org
Global and Local Reactivity Indices (e.g., Chemical Hardness, Electrophilicity Index, Fukui Functions)
To quantify the predictions from FMO and MEP analyses, a set of reactivity indices derived from DFT is often calculated. ias.ac.iniupac.org These indices provide numerical values for the chemical reactivity and selectivity of a molecule. nih.gov
Chemical Hardness (η) : Defined as half the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO) / 2). It measures the molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small one.
Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile. It is calculated using the electronic chemical potential (μ) and chemical hardness (η).
Fukui Functions : These are local reactivity descriptors that indicate which atoms within a molecule are most likely to be involved in a particular type of reaction. The Fukui function helps identify the most electrophilic and nucleophilic sites in a molecule, offering a more detailed picture than a simple MEP map.
Illustrative Global Reactivity Indices for Indan, 2-butyl-5-hexyl- This data is hypothetical and calculated from the illustrative FMO energies.
| Descriptor | Value (eV) | Interpretation |
| Chemical Potential (μ) | -3.40 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | 2.45 | Indicates high stability and low reactivity ("hard" molecule). |
| Electrophilicity Index (ω) | 2.36 | Represents a moderate electrophilic character. |
Spectroscopic Property Prediction from Theoretical Models
Computational models are invaluable for predicting and interpreting various types of spectra, which helps in the structural elucidation of newly synthesized molecules. core.ac.uk
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach to predict the ¹H and ¹³C NMR chemical shifts of a molecule. elsevierpure.com By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. For Indan, 2-butyl-5-hexyl-, distinct chemical shifts would be predicted for the aromatic, aliphatic (butyl and hexyl chains), and benzylic protons and carbons.
Vibrational Frequencies : Theoretical calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. amrita.edu This involves calculating the second derivatives of the energy with respect to atomic positions. The predicted frequencies correspond to specific bond stretches, bends, and torsions within the molecule, such as C-H stretches of the aromatic ring versus the alkyl chains, and C=C stretching of the aromatic core.
UV-Vis Electronic Transitions : Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis spectra by calculating the energies of electronic transitions from the ground state to various excited states. medium.combarbatti.orggoogle.com For Indan, 2-butyl-5-hexyl-, the UV-Vis spectrum would be dominated by π → π* transitions within the substituted benzene chromophore.
Illustrative Predicted Spectroscopic Data for Indan, 2-butyl-5-hexyl- This data is hypothetical and based on typical values for similar compounds.
| Spectroscopy Type | Predicted Feature | Corresponding Functional Group/Transition |
| ¹H NMR | δ ≈ 7.0-7.2 ppm | Aromatic protons (Ar-H) |
| ¹³C NMR | δ ≈ 140-145 ppm | Quaternary aromatic carbons |
| IR Frequency | ~3050 cm⁻¹ | Aromatic C-H stretch |
| IR Frequency | ~2950 cm⁻¹ | Aliphatic C-H stretch |
| UV-Vis | λ_max ≈ 265 nm | π → π* electronic transition in the benzene ring |
Theoretical Exploration of Reaction Mechanisms and Transition States
Beyond predicting static properties, computational chemistry can map out entire reaction pathways. researchgate.net This involves locating and characterizing the transition states—the highest energy points along a reaction coordinate—that connect reactants to products. dalalinstitute.com
For a molecule like Indan, 2-butyl-5-hexyl-, a key transformation of interest would be electrophilic aromatic substitution (e.g., nitration, halogenation, or Friedel-Crafts acylation) on the benzene ring. Theoretical modeling could be used to:
Determine Regioselectivity : The hexyl group at position 5 and the fused aliphatic ring create a specific electronic environment. Calculations would determine the activation energies for electrophilic attack at the different available positions on the aromatic ring. The alkyl groups are activating and ortho-, para-directing, so substitution would be predicted to occur at the positions ortho and para to the hexyl group.
Characterize Intermediates : The structure and stability of the Wheland intermediate (or sigma complex) for each possible substitution pathway can be calculated.
Calculate Activation Barriers : By identifying the transition state structures leading to each intermediate, the activation energy (Ea) for each pathway can be computed. The pathway with the lowest activation barrier is the most kinetically favorable.
This type of investigation provides deep insight into the molecule's reactivity that can guide synthetic efforts and explain experimental outcomes.
Potential Applications in Advanced Materials Science and As Chemical Intermediates
Role as Versatile Building Blocks in Organic Synthesis
The synthesis of complex organic molecules often relies on the use of well-defined molecular building blocks. Alkyl-substituted indanes, due to their defined stereochemistry and reactive sites, are valuable precursors in multi-step synthetic pathways.
The indane structure is a core component of many natural products and pharmacologically active compounds. mdpi.com Synthetic routes to these complex targets often involve the initial construction of a substituted indane ring system. For instance, various methods exist for the synthesis of indanes, including Friedel-Crafts-type reactions, Michael-type additions, and Heck-type cyclizations. mdpi.com It is plausible that 2-butyl-5-hexyl-indan could be synthesized through similar established methods, such as the reaction of a suitably substituted styrene (B11656) with an alkene in the presence of an acid catalyst. google.com
Once formed, this compound could serve as a key intermediate. The aromatic ring can undergo further functionalization, while the aliphatic portion offers sites for stereoselective modifications. The presence of the butyl and hexyl groups would likely influence the solubility and reactivity of the intermediate, potentially enabling its use in a wider range of solvent systems and subsequent reaction conditions.
Beyond complex natural products, indane derivatives are crucial intermediates in the production of a variety of specialized and fine chemicals. mdpi.com These include certain pesticides and specialty polymers. The specific alkyl substitution pattern in 2-butyl-5-hexyl-indan could be exploited to create new molecules with tailored properties. For example, the long alkyl chains could impart increased lipophilicity, which is a desirable trait in certain agrochemical or industrial applications where penetration through nonpolar membranes is required.
Integration into Polymeric Systems
The incorporation of rigid cyclic structures into polymer backbones is a well-established strategy for enhancing the thermal and mechanical properties of the resulting materials. mdpi.com The indane unit, with its fused ring system, is a prime candidate for this approach.
To integrate 2-butyl-5-hexyl-indan into a polymer, it would first need to be functionalized to create a polymerizable monomer. A common approach is to introduce reactive groups, such as amino or hydroxyl functionalities, onto the indane scaffold. For example, a new indane-containing unsymmetrical diamine monomer has been synthesized and subsequently polymerized to create novel poly(ether imide)s. nih.gov
Following this precedent, one could envision the synthesis of a diamine or diol derivative of 2-butyl-5-hexyl-indan. These monomers could then be reacted with commercially available dianhydrides or diacids to produce polyesters or polyimides. The presence of the long alkyl chains (butyl and hexyl) would be expected to enhance the solubility of these monomers, facilitating the polymerization process. Research on other polymers has shown that incorporating long alkyl chains can improve processability. rsc.org
The inclusion of the rigid indane unit into a polymer chain generally leads to an increase in the glass transition temperature (Tg) and improved thermal stability. nih.govmdpi.com This is because the rigid structure restricts the segmental motion of the polymer chains. mdpi.com
The butyl and hexyl side chains on the 2-butyl-5-hexyl-indan monomer would also play a crucial role in determining the final properties of the polymer. These flexible alkyl groups could act as internal plasticizers, potentially leading to a material with a desirable balance of rigidity from the indane core and flexibility from the side chains. Studies on other polymer systems have demonstrated that the length of hydrophobic alkyl chains has a significant effect on the mechanical performance and swelling degree of hydrogels, with longer chains enhancing mechanical strength through hydrophobic interactions. numberanalytics.com It is therefore reasonable to predict that polymers derived from 2-butyl-5-hexyl-indan could exhibit a unique and tunable set of mechanical and thermal properties.
Table 1: Predicted Influence of 2-Butyl-5-hexyl-indan on Polymer Properties
| Property | Influence of Indane Core | Influence of Butyl and Hexyl Chains | Predicted Overall Effect |
| Glass Transition Temperature (Tg) | Increase | Decrease (plasticizing effect) | Balanced, tunable Tg |
| Thermal Stability | Increase | May slightly decrease | High thermal stability |
| Solubility | Decrease | Increase | Improved solubility and processability |
| Mechanical Strength | Increase | Potential for toughening through hydrophobic interactions | Enhanced strength and potential for tailored flexibility |
Development of Indane-Based Ligands for Catalysis
The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center and precisely control its reactivity and selectivity. researchgate.net Chiral indane derivatives have emerged as a class of "privileged" ligands in asymmetric catalysis, enabling a wide range of enantioselective transformations. google.com
The development of indane-based chiral amino aryl chalcogenide catalysts, for example, has led to significant advances in asymmetric electrophilic reactions. google.com The success of these catalysts stems from the rigid indane scaffold, which provides a well-defined chiral environment around the metal center.
While 2-butyl-5-hexyl-indan itself is not chiral, it could be readily converted into a chiral derivative, for instance, by introducing a chiral amine or phosphine (B1218219) group. The butyl and hexyl substituents would then play a role in modulating the steric and electronic properties of the resulting ligand. The steric bulk of these alkyl groups could influence the accessibility of the catalytic site, potentially leading to higher selectivity in certain reactions. researchgate.net Furthermore, the electron-donating nature of the alkyl groups could affect the electronic environment of the metal center, thereby influencing the catalyst's activity. nih.gov Research on other ligand systems has shown that even subtle changes in the substitution pattern can have a profound impact on catalytic performance. nih.gov Therefore, ligands derived from 2-butyl-5-hexyl-indan could offer a new platform for the development of highly effective and selective catalysts.
A Review of the Chemical Compound: Indan (B1671822), 2-butyl-5-hexyl-
The chemical compound Indan, 2-butyl-5-hexyl- is a substituted derivative of indan, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. While specific research on this particular molecule is limited, its structural components suggest potential applications in various fields, particularly in materials science and as a chemical intermediate. This article explores the potential of Indan, 2-butyl-5-hexyl- based on the known properties and applications of the broader indane chemical family.
Physicochemical Properties
Based on available data, the fundamental properties of Indan, 2-butyl-5-hexyl- are summarized in the table below. nist.govnist.gov
| Property | Value |
| Molecular Formula | C₁₉H₃₀ |
| Molecular Weight | 258.4415 g/mol |
| IUPAC Name | 2-butyl-5-hexyl-2,3-dihydro-1H-indene |
| CAS Registry Number | 25446-32-6 |
The indane scaffold is a versatile building block in organic chemistry, and its derivatives have found applications in the development of advanced materials and as intermediates in chemical synthesis. researchgate.net
Design and Synthesis of Chiral and Achiral Indane-Scaffolded Ligands
The rigid structure of the indane nucleus makes it an attractive scaffold for the design of both chiral and achiral ligands for catalysis. The substituents on the indane ring system can be modified to tune the steric and electronic properties of the resulting ligands, influencing their coordination to metal centers and the selectivity of catalytic reactions. wikipedia.org
While specific synthetic routes to ligands derived from Indan, 2-butyl-5-hexyl- are not documented in the literature, general methods for the functionalization of indane derivatives can be applied. These methods include electrophilic aromatic substitution on the benzene ring and functionalization of the aliphatic cyclopentane ring. The presence of the butyl and hexyl groups at the 2 and 5 positions, respectively, would influence the regioselectivity of these reactions and the conformational properties of the resulting ligands.
Application in Homogeneous and Heterogeneous Catalytic Systems
Indane-based ligands have been utilized in various catalytic systems. In homogeneous catalysis, where the catalyst is in the same phase as the reactants, these ligands can coordinate with transition metals to create highly selective catalysts for reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. acs.orgresearchgate.net The chirality of certain indane-based ligands can be exploited for asymmetric catalysis, leading to the preferential formation of one enantiomer of a chiral product.
In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, indane derivatives can be immobilized on solid supports. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. acs.org Although no specific catalytic applications of Indan, 2-butyl-5-hexyl- have been reported, its structure suggests it could be a precursor to ligands for both types of catalytic systems.
Potential in Optoelectronic Materials Development (General Indane Scaffold Applications)
The indane scaffold is also of interest in the development of organic optoelectronic materials due to its combination of a rigid, planar aromatic unit with aliphatic components. These features can influence the packing of molecules in the solid state, which is a critical factor for charge transport.
Charge Transporting Materials in Organic Electronic Devices
Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The efficiency of these devices depends on the ability of the organic materials to transport charge carriers (electrons and holes). The molecular structure and intermolecular interactions play a crucial role in determining charge mobility.
Derivatives of indane, particularly those with extended π-conjugated systems, have been investigated as potential charge transporting materials. The rigid indane core can help to enforce a more ordered molecular packing, which can facilitate intermolecular charge hopping. The alkyl substituents, such as the butyl and hexyl groups in Indan, 2-butyl-5-hexyl- , can influence the solubility and processing of the materials, which are important considerations for device fabrication.
Components in Organic Semiconductor Development
The development of new organic semiconductors often involves the synthesis of donor-acceptor molecules to tune the electronic properties and energy levels of the materials. The indane moiety can serve as a building block in the design of these complex molecules. By functionalizing the indane core with electron-donating or electron-withdrawing groups, it is possible to tailor the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the electronic structure is essential for optimizing the performance of organic solar cells and other optoelectronic devices. While the direct use of Indan, 2-butyl-5-hexyl- in organic semiconductors has not been reported, its scaffold represents a viable platform for the development of new materials in this field.
Future Research Directions and Overcoming Challenges
Innovation in Green and Sustainable Synthetic Methodologies for Indan (B1671822), 2-butyl-5-hexyl-
The future synthesis of Indan, 2-butyl-5-hexyl- and its derivatives will increasingly prioritize green and sustainable practices to minimize environmental impact and enhance efficiency. marketresearchcommunity.com A major focus will be the shift from traditional methods, which often rely on harsh conditions and hazardous reagents, to more benign alternatives. researchgate.net
Key areas for innovation include:
Catalysis: Developing novel catalytic systems is paramount. This includes exploring metal-free catalysis, such as using acidic ionic liquids to promote cyclization reactions, thereby eliminating metallic reagents and halogenated solvents. researchgate.net Heterogeneous catalysts, which can be easily separated and recycled, are also a significant area of interest. researchgate.net
Alternative Solvents: Research into environmentally friendly solvents, such as ionic liquids or water, is crucial. researchgate.net These can replace volatile organic compounds (VOCs) that are common in traditional organic synthesis. researchgate.net
Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly route to synthesizing indane structures. marketresearchcommunity.comleeds.ac.uk Biocatalysis can operate under mild conditions and often provides high enantioselectivity, which is critical for producing specific stereoisomers. marketresearchcommunity.comresearchgate.net
Flow Chemistry: Continuous flow systems provide significant advantages over traditional batch processing, including better thermal control, improved safety, and easier automation. researchgate.net Integrating chemo- and biocatalysts into flow processes could lead to highly efficient and sustainable production methods. researchgate.netleeds.ac.uk
Table 1: Comparison of Traditional vs. Future Green Synthetic Approaches for Substituted Indanes
| Feature | Traditional Synthesis | Future Green Synthesis |
| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃), strong mineral acids. | Recyclable heterogeneous catalysts, metal-free catalysts (e.g., ionic liquids), biocatalysts. researchgate.netresearchgate.net |
| Solvents | Volatile organic compounds (VOCs) like halogenated hydrocarbons. | Water, supercritical fluids, ionic liquids, or solvent-free conditions. researchgate.net |
| Energy Input | Often requires high temperatures and pressures. | Milder reaction conditions, microwave-assisted synthesis, photochemistry. |
| Atom Economy | Can be low due to the use of stoichiometric reagents and protecting groups. | High atom economy through cascade reactions and catalytic cycles. acs.org |
| Waste Generation | Significant production of hazardous waste. | Reduced waste through recyclable catalysts and solvents, and higher efficiency. marketresearchcommunity.com |
Development of Highly Regio- and Stereoselective Synthetic Pathways for Functionalized Indanes
Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) and the position of functional groups (regiochemistry) is a fundamental challenge in synthesizing complex molecules like Indan, 2-butyl-5-hexyl-. Future research will focus on developing synthetic methods that offer high levels of selectivity.
Asymmetric Catalysis: This remains a cornerstone for producing enantiomerically pure compounds. Research continues into developing new chiral ligands and catalysts, including those based on transition metals like ruthenium, rhodium, and copper, for reactions such as asymmetric hydrogenation and hydrosilylation. researchgate.netacs.org The goal is to achieve high enantiomeric excess (ee) under mild and efficient conditions.
Substrate and Reagent Control: The inherent structure of the starting materials can be used to direct the outcome of a reaction. For example, specific cyclization cascades can be designed to produce highly functionalized indanes with excellent diastereocontrol. researchgate.netmahidol.ac.th
Biocatalytic Approaches: Enzymes, such as dioxygenases, have demonstrated the ability to perform stereoselective hydroxylations on substituted indanes, offering a powerful tool for creating specific chiral building blocks. core.ac.ukresearchgate.netchem960.com
Application of Advanced Spectroscopic Techniques for in situ Reaction Monitoring
Understanding reaction kinetics and mechanisms in real-time is crucial for optimizing synthetic processes, ensuring safety, and maximizing yield and purity. Process Analytical Technology (PAT) is a framework for achieving this through timely measurements during processing. d-nb.infoakjournals.comresearchgate.net
Future research will involve the broader application of advanced spectroscopic techniques for in situ (in the reaction vessel) monitoring of the synthesis of indane derivatives.
Table 2: Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
| Technique | Information Provided | Application in Indane Synthesis |
| FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products; functional group analysis. | Monitoring the progress of cyclization reactions, functional group transformations, and catalyst activity. |
| NMR Spectroscopy | Detailed structural information, reaction kinetics, and intermediate identification. | Elucidating complex reaction mechanisms and identifying transient intermediates in indane formation. |
| Mass Spectrometry (MS) | Molecular weight confirmation, tracking of reactants and products. | Online monitoring of flow chemistry processes to ensure product quality and detect byproducts. d-nb.info |
| UV-Vis Spectroscopy | Concentration of chromophoric species. | Tracking reactions involving colored intermediates or products. |
The integration of these techniques, particularly in continuous flow systems, allows for automated process control, leading to more robust and reproducible manufacturing of fine chemicals like functionalized indanes. researchgate.netakjournals.com
Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction
Machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical synthesis and materials science. scispace.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties. mdpi.comnih.gov
For a target like Indan, 2-butyl-5-hexyl-, AI and ML can be applied in several ways:
Retrosynthesis Prediction: AI models can propose step-by-step synthetic pathways to a target molecule, breaking it down into simpler, commercially available precursors. nih.govd-nb.info These models learn from millions of published reactions to suggest the most plausible disconnections. d-nb.infonih.gov
Reaction Condition Optimization: Neural networks can be trained to predict the best combination of catalyst, solvent, and temperature for a given transformation, potentially accelerating the discovery of efficient synthetic routes. nih.gov
De Novo Design: Generative models can design new indane derivatives with specific predicted properties. scispace.com By inputting desired characteristics, researchers could use AI to generate a list of candidate molecules for synthesis and testing.
Property Prediction: ML models can predict various physicochemical properties, such as solubility or toxicity, based on molecular structure, helping to prioritize which derivatives to synthesize. mdpi.com
Studies on the Abiotic Environmental Fate and Transport of Indan, 2-butyl-5-hexyl-
Understanding how a chemical compound behaves in the environment is critical for assessing its potential impact. For a lipophilic, alkylated aromatic hydrocarbon like Indan, 2-butyl-5-hexyl-, abiotic (non-biological) degradation pathways such as photodegradation and hydrolysis are important considerations.
Photodegradation: Sunlight can induce chemical reactions that break down organic compounds. Aromatic hydrocarbons, including indane structures, are known to be susceptible to photodegradation. researchgate.netscribd.com Future studies would need to determine the rate of photodegradation of Indan, 2-butyl-5-hexyl- in both aquatic and atmospheric conditions, as well as identify the resulting transformation products. Factors such as the presence of photosensitizers in natural waters would be important to investigate.
Hydrolysis: This process involves the reaction of a compound with water. While the hydrocarbon skeleton of Indan, 2-butyl-5-hexyl- is generally stable to hydrolysis, this pathway could become relevant if the indane ring is functionalized with hydrolyzable groups (e.g., esters, amides). dtic.milbg.ac.rs Research would focus on determining the hydrolysis rate under different pH and temperature conditions to predict its persistence in various aqueous environments. dtic.mil
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
